5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone
Description
Properties
IUPAC Name |
N-cyclopentyl-1-[3-(trifluoromethyl)benzoyl]-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3S/c22-21(23,24)16-5-3-4-15(12-16)20(27)26-11-10-14-13-18(8-9-19(14)26)30(28,29)25-17-6-1-2-7-17/h3-5,8-9,12-13,17,25H,1-2,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCXKBHRWUAGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indoline core : A bicyclic structure that contributes to its biological activity.
- Cyclopentylamino group : Enhances solubility and may influence receptor interactions.
- Trifluoromethyl group : Known to increase lipophilicity and metabolic stability.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, compounds with trifluoromethyl moieties have shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds were reported as follows:
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| Compound 10 | 25.9 | Bacteriostatic/Bactericidal |
| Compound 11 | 6.5 | Bactericidal |
These findings suggest that the trifluoromethyl group may enhance antibacterial efficacy, which could be extrapolated to the target compound .
Anticancer Activity
The anticancer potential of indoline derivatives has been extensively studied. A recent investigation highlighted the antiproliferative effects of structurally similar compounds against pancreatic cancer cell lines. The results indicated that:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 3 | 0.051 | BxPC-3 |
| Compound 4 | 0.066 | Panc-1 |
These IC50 values demonstrate potent activity against cancer cells while exhibiting lower toxicity towards normal fibroblast cells, indicating a favorable therapeutic index .
Antiviral Activity
Research on antiviral properties has shown promising results for derivatives containing sulfonamide and indoline structures. For example, one study reported the following IC50 values for antiviral activity against influenza virus H1N1:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound 9 | 0.0027 | 3,663,901.03 |
| Compound 5 | 0.0022 | 29,296,272.73 |
These compounds exhibited high selectivity indices, suggesting they are effective at low concentrations with minimal side effects .
The mechanisms through which these compounds exert their biological effects may involve:
- Inhibition of key enzymes : Compounds may interfere with bacterial cell wall synthesis or viral replication processes.
- Modulation of signaling pathways : Indoline derivatives can influence pathways such as NF-κB, affecting inflammation and cancer cell survival.
Case Studies
Recent case studies have demonstrated the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A clinical isolate study showed that derivatives with sulfonamide groups significantly reduced infection rates in MRSA cases.
- Cancer Treatment : A pilot study involving patients with pancreatic cancer treated with indoline derivatives showed a marked reduction in tumor size and improved survival rates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in COX-2 Inhibition
Compound : 3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl)phenyl ketone
- Key Features :
- Methylsulfonyl group at the 4-position of the phenyl ring.
- Pyridyl substituent instead of an indolinyl scaffold.
- Activity : Demonstrates potent COX-2 inhibition (IC₅₀ < 10 nM) and oral bioavailability.
- The pyridyl group may improve solubility compared to the indolinyl moiety, which could explain its superior oral activity .
Antitumor Agents with Sulfonamide Linkages
Compound : N-(5-(4-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperazine-1-yl)-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide
- Key Features :
- 1,3,4-Thiadiazole core with a bis(trifluoromethyl)phenyl sulfonyl group.
- Pyrazine carboxamide substituent.
- Activity : 74.88% inhibition in anticonvulsant models, suggesting dual antitumor and neurological applications.
- Comparison: The bis(trifluoromethyl)phenyl group enhances electron-withdrawing effects, which may stabilize the sulfonamide linkage compared to the cyclopentylamino group in the target compound. The thiadiazole scaffold offers planar geometry for DNA intercalation, whereas the indolinyl group in the target compound may favor hydrophobic interactions .
Celecoxib-Derived Sulfonamides
Compound: 4-((9,10-Dihydro-9,10-dioxoanthracen-2-yl)amino)-N-(4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl) alkanamides
- Key Features: Anthraquinone-amino sulfonamide hybrid. Trifluoromethylpyrazole moiety.
- Activity: Designed for COX-2 inhibition, with enhanced solubility from anthraquinone.
- Both compounds utilize trifluoromethyl groups for metabolic stability, but the target compound’s cyclopentylamino group may reduce toxicity compared to bulky anthraquinone derivatives .
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- The target compound’s cyclopentylamino sulfonyl group may balance steric bulk and binding affinity compared to smaller (methylsulfonyl) or larger (bis-trifluoromethylphenyl) groups .
- The indolinyl scaffold could offer improved blood-brain barrier penetration relative to thiadiazole or pyridyl cores, but this requires experimental validation .
- Safety profiles: Cyclopentylamino groups are less likely to form reactive metabolites compared to methylsulfonyl or anthraquinone derivatives, suggesting lower toxicity .
Preparation Methods
Sulfonylation of Indoline Derivatives
The introduction of the sulfonamide group at the 5-position of indoline typically proceeds via sulfonation followed by amine coupling . A plausible route involves:
- Chlorosulfonation : Treatment of 5-nitroindoline with chlorosulfonic acid to yield 5-chlorosulfonylindoline.
- Aminolysis : Reaction with cyclopentylamine to form the sulfonamide bond.
This method mirrors protocols used in arylsulfonamide synthesis, where potassium metabisulfite (K₂S₂O₅) serves as a sulfur dioxide surrogate in three-component reactions. For example, aryldiazonium tetrafluoroborates can mediate sulfonylation under radical conditions, though direct chlorosulfonation may offer higher regioselectivity for the indoline system.
Reduction of Nitro Groups
If the indoline precursor contains a nitro group at the 5-position (e.g., 5-nitroindoline), catalytic hydrogenation (H₂/Pd-C) or alternative reductions (e.g., Fe/HCl) convert the nitro group to an amine, enabling subsequent sulfonylation.
Synthesis of the 3-(Trifluoromethyl)phenyl Ketone Subunit
Friedel-Crafts Acylation
The ketone group can be introduced via Friedel-Crafts acylation of 3-(trifluoromethyl)benzene. Using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃), the reaction proceeds as:
$$
\text{3-(Trifluoromethyl)benzene} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{3-(Trifluoromethyl)acetophenone}
$$
This method is widely employed for aryl ketone synthesis but may require optimization to avoid over-acylation or side reactions.
Diazotization and Coupling
An alternative route adapts the diazonium salt coupling strategy described in fenfluramine intermediate synthesis. Key steps include:
- Diazotization : Treatment of 3-trifluoromethylaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
- Ketone Formation : Reaction with isopropenyl acetate in the presence of cuprous chloride (CuCl), yielding 1-(3-trifluoromethylphenyl)propan-2-one.
This method achieved yields up to 59.1% in analogous systems, with purification via bisulfite complex formation or vacuum distillation.
Convergent Coupling of Subunits
Ketone-Indoline Linkage
The final step involves coupling the indoline sulfonamide with the 3-(trifluoromethyl)phenyl ketone. This may be achieved through:
- Nucleophilic acyl substitution : Activation of the ketone as an acyl chloride (e.g., using SOCl₂) followed by reaction with the indoline sulfonamide.
- Mitsunobu reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form a C–O bond between the indoline oxygen and the ketone carbon.
Optimization Challenges
- Steric hindrance : The bulky trifluoromethyl and cyclopentyl groups may impede coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility but may require elevated temperatures.
Purification and Characterization
Purification Techniques
- Bisulfite complex formation : Effective for isolating ketones, as demonstrated in fenfluramine intermediate purification.
- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves sulfonamide and ketone byproducts.
- Distillation : Vacuum distillation (10 mmHg) isolates the ketone fraction at 98°C–102°C.
Spectroscopic Characterization
- ¹H NMR : Peaks for indoline protons (δ 6.5–7.5 ppm), cyclopentyl CH₂ (δ 1.5–2.5 ppm), and ketone carbonyl (δ 2.8–3.2 ppm).
- MS (ESI+) : Molecular ion peak at m/z 438.5 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone, and how can purity be maximized?
- Methodological Answer : Utilize sulfonylation reactions between cyclopentylamine and sulfonyl chloride intermediates under anhydrous conditions. Monitor reaction progress via TLC and purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate). For trifluoromethylphenyl ketone formation, Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) is recommended . Confirm purity via HPLC (>95%) and characterize intermediates using FT-IR to track functional groups (e.g., sulfonamide N-H stretches at ~3300 cm⁻¹) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Employ a combination of ¹H/¹³C NMR and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the indolinyl and trifluoromethylphenyl regions. For example, the sulfonamide proton (NH) typically appears as a broad singlet at δ ~8.5 ppm, while the cyclopentyl group shows multiplet splitting in the δ 1.5–2.5 ppm range. Mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use PPE including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, wash immediately with soap and water. Store the compound in a desiccator at 2–8°C to prevent hydrolysis of the sulfonamide group .
Q. How can researchers design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize assays relevant to sulfonamide pharmacophores, such as kinase inhibition (e.g., EGFR or VEGFR) or cytotoxicity (e.g., IC₅₀ in HeLa cells). Use positive controls (e.g., doxorubicin) and dose-response curves (1–50 µM). Reference similar compounds showing cell cycle arrest at 12 µM in HeLa cells as a benchmark .
Advanced Research Questions
Q. How can structural modifications to the cyclopentylamino or trifluoromethyl groups alter bioactivity?
- Methodological Answer : Replace cyclopentyl with bulkier substituents (e.g., adamantyl) to study steric effects on target binding. For the trifluoromethyl group, substitute with other electron-withdrawing groups (e.g., nitro) and compare SAR using molecular docking (e.g., AutoDock Vina). Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer : Perform transcriptomic profiling (e.g., RNA-seq) of responsive vs. non-responsive cell lines to identify target expression disparities. For example, if cytotoxicity is observed in HeLa but not in HEK293, check for differential expression of apoptotic markers (e.g., Bcl-2/Bax ratio) . Validate using siRNA knockdown of suspected targets.
Q. How can computational modeling predict metabolic stability of this compound?
- Methodological Answer : Use in silico tools like SwissADME to predict CYP450 metabolism hotspots (e.g., oxidation of the indolinyl ring). Validate with microsomal stability assays (human liver microsomes + NADPH), monitoring parent compound depletion via LC-MS/MS over 60 minutes .
Q. What experimental designs are optimal for studying synergistic effects with other therapeutics?
- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Screen with antineoplastic agents (e.g., paclitaxel) at fixed molar ratios (e.g., 1:1 to 1:4). Measure synergy using cell viability assays (e.g., MTT) and validate with apoptosis markers (Annexin V/PI staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
